



Application of NMR in the Structural Characterization of Celecoxib Carboxylic Acid

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Compound of Interest		
Compound Name:	Celecoxib carboxylic acid	
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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of **Celecoxib carboxylic acid**, the primary metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib. Included are protocols for sample preparation, and 1D and 2D NMR data acquisition, alongside illustrative tables of expected chemical shifts. This guide is intended to assist researchers in confirming the molecular structure and purity of this important metabolite.

Introduction

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used for the management of pain and inflammation.[1] In vivo, Celecoxib is primarily metabolized in the liver by cytochrome P450 2C9 to its major and pharmacologically inactive metabolite, **Celecoxib carboxylic acid**.[2] The structural elucidation and characterization of this metabolite are crucial for metabolism studies, impurity profiling, and reference standard qualification in drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous determination of the chemical structure of small molecules like **Celecoxib carboxylic acid**. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g.,



COSY, HSQC) NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be established.

Predicted NMR Data for Celecoxib Carboxylic Acid

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for **Celecoxib carboxylic acid**. These values are estimated based on the known spectral data of the parent compound, Celecoxib, and general principles of NMR spectroscopy. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[3][4]

Table 1: Predicted ¹H NMR Data for Celecoxib Carboxylic Acid in DMSO-d₆

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~13.0	br s	1H	-COOH
~8.05	d	2H	Ar-H
~7.95	d	2H	Ar-H
~7.85	d	2H	Ar-H
~7.55	d	2H	Ar-H
~7.50	S	2H	-SO2NH2
~7.20	S	1H	Pyrazole-H

Table 2: Predicted ¹³C NMR Data for Celecoxib Carboxylic Acid in DMSO-d₆



Chemical Shift (δ) ppm	Assignment
~167.0	-СООН
~145.0	Ar-C
~144.0	Ar-C
~142.0	Ar-C
~139.0	Ar-C
~131.0	Ar-CH
~129.0	Ar-CH
~127.0	Ar-CH
~126.0	Ar-CH
~125.0	q, ¹JCF ≈ 270 Hz
~107.0	Pyrazole-CH

Experimental Protocols Sample Preparation

- Weigh approximately 5-10 mg of the Celecoxib carboxylic acid sample.
- Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Vortex the solution until the sample is fully dissolved.
- Transfer the solution to a 5 mm NMR tube.

1D NMR Data Acquisition (¹H and ¹³C)

- Instrument: A 500 MHz NMR spectrometer is recommended for optimal resolution.[4]
- ¹H NMR:
 - Acquire a standard one-dimensional proton spectrum.



- Typical spectral width: -2 to 14 ppm.
- Number of scans: 16-64, depending on sample concentration.
- Use a relaxation delay of 1-2 seconds.
- 13C NMR:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical spectral width: 0 to 200 ppm.
 - Number of scans: 1024 or more to achieve adequate signal-to-noise.
 - A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

2D NMR Data Acquisition

For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are recommended:

- ¹H-¹H COSY (Correlation Spectroscopy):
 - Identifies proton-proton spin-spin couplings, revealing which protons are adjacent to each other.
 - Helps to piece together fragments of the molecule.
- ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
 - Correlates directly bonded proton and carbon atoms.
 - Provides a clear map of which proton is attached to which carbon.
- ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
 - Correlates protons and carbons that are separated by two or three bonds.
 - Crucial for identifying connectivity across quaternary carbons and heteroatoms.



Data Analysis and Structure Confirmation

- Process the acquired FID (Free Induction Decay) data using appropriate NMR software (e.g., MestReNova, TopSpin).
- Apply Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ ($\delta H = 2.50$ ppm, $\delta C = 39.52$ ppm).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton connectivities.
- Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and by comparison with the 2D NMR data.
- Use the COSY, HSQC, and HMBC spectra to build the molecular framework and confirm the final structure of **Celecoxib carboxylic acid**.

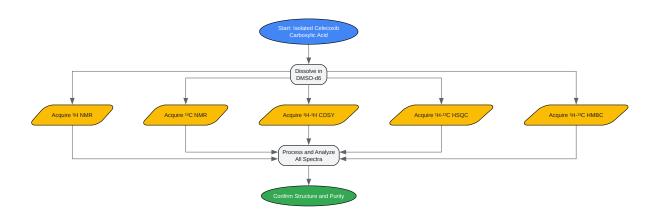
Visualizations



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Caption: Logical workflow for the characterization of **Celecoxib carboxylic acid**.





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Caption: Experimental workflow for NMR analysis.

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